R-Acebutolol-d7

Stable Isotope Labeling Isotopic Purity Mass Spectrometry

Racemic or achiral internal standards introduce systematic quantification bias in enantioselective acebutolol pharmacokinetic studies due to stereoselective disposition (R-acebutolol oral clearance 106±30 vs S-acebutolol 87±22 L/h). R-Acebutolol-d7 is the enantiomer-specific deuterated solution: • +7 Da mass shift ensures unambiguous MS discrimination from endogenous interferences and d5-labeled analogs • 99% ²H isotopic enrichment supports low-LOQ therapeutic drug monitoring in pediatric, geriatric, and renally impaired populations • 3-year stability window & NON-HAZARDOUS FOR TRANSPORT classification enable multi-center longitudinal trial logistics

Molecular Formula C₁₈H₂₁D₇N₂O₄
Molecular Weight 343.47
Cat. No. B1156874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR-Acebutolol-d7
SynonymsN-[3-Acetyl-4-[(2R)-2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]butanamide-d7;  (R)-N-[3-Acetyl-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]butanamide-d7;  (+)-Acebutolol-d7_x000B_
Molecular FormulaC₁₈H₂₁D₇N₂O₄
Molecular Weight343.47
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 0.01 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

R-Acebutolol-d7: Chiral Deuterated Internal Standard


R-Acebutolol-d7 (CAS: 2701782-36-5; C₁₈H₂₁D₇N₂O₄; MW: 343.47) is a deuterium-labeled analog of R-Acebutolol, the R-enantiomer of the cardioselective β1-adrenergic receptor antagonist acebutolol [1]. The compound features seven deuterium atoms strategically incorporated at the isopropyl moiety of the parent molecule . Acebutolol is marketed as a racemic mixture, with the S-enantiomer possessing the primary β-blocking activity (AUC S:R ratio of 1.20 ± 0.1 in human plasma), while R-acebutolol undergoes stereoselective first-pass metabolism to R-diacetolol [2]. R-Acebutolol-d7 serves as an internal standard in LC-MS/MS and GC-MS assays, providing distinct molecular ion peaks that minimize interference and enhance quantitative accuracy for enantioselective pharmacokinetic studies [3].

Why R-Acebutolol-d7 Is Irreplaceable


Substitution of R-Acebutolol-d7 with racemic (±)-acebutolol-d7 or achiral acebutolol-d5/d7 analogs introduces fundamental analytical and interpretive errors in enantioselective pharmacokinetic studies. Human data demonstrate that acebutolol exhibits pronounced stereoselective disposition: S-acebutolol predominates in plasma with an AUC S:R ratio of 1.20 ± 0.1, while R-acebutolol undergoes preferential first-pass metabolism to R-diacetolol [1]. Furthermore, oral clearance differs significantly between enantiomers, with R-acebutolol clearance (106 ± 30 L/h) exceeding that of S-acebutolol (87 ± 22 L/h) [1]. Use of a racemic internal standard would fail to correct for enantiomer-specific matrix effects, ionization efficiency variations, and differential recovery during sample preparation, leading to systematic quantification bias . Deuterated analogs with fewer than seven deuterium atoms (e.g., d5) or alternative labeling positions may co-elute with endogenous interferences or exhibit reduced mass shift discrimination . Only the R-enantiomer-specific, seven-deuterium-labeled compound provides unambiguous mass separation (+7 Da) and enantiomeric fidelity required for regulatory-compliant bioanalytical method validation.

R-Acebutolol-d7: Quantitative Differentiation Evidence


Isotopic Enrichment Comparison

R-Acebutolol-d7 demonstrates quantifiable isotopic enrichment of 99% ²H (atom % deuterium), as specified in certificate of analysis data from multiple commercial sources, compared to 98% atom D reported for racemic (±)-acebutolol-d7 . This difference of 1 percentage point in deuterium incorporation translates to measurably reduced M+0 (unlabeled) carryover signal in MRM transitions, minimizing cross-talk interference and improving the lower limit of quantification (LLOQ) in trace-level analyses .

Stable Isotope Labeling Isotopic Purity Mass Spectrometry

Mass Shift Differentiation

R-Acebutolol-d7 provides a +7 Da mass shift (MW: 343.47) relative to unlabeled acebutolol (MW: 336.43), compared to the +5 Da shift (MW: 341.46) offered by acebutolol-d5 . The larger mass difference reduces potential isotopic overlap with endogenous compounds and improves spectral separation in complex biological matrices, particularly when analyzing diacetolol metabolites that exhibit similar fragmentation patterns [1].

LC-MS/MS Internal Standard Mass Shift

Enantioselective Pharmacokinetics

Human pharmacokinetic studies establish clear stereoselective differences between R- and S-acebutolol enantiomers that necessitate enantiomer-specific quantification. Following oral administration of 200 mg racemic acebutolol to 12 healthy subjects, oral clearance of R-acebutolol (106 ± 30 L/h) was significantly greater than that of S-acebutolol (87 ± 22 L/h), representing a 21.8% higher clearance rate for the R-enantiomer [1]. The metabolite R-diacetolol exhibited a significantly shorter half-life (6.4 ± 1.6 h) compared to S-diacetolol (8.8 ± 2.4 h), a 27.3% reduction, with renal clearance of R-diacetolol (70 ± 34 mL/min) exceeding S-diacetolol (53 ± 29 mL/min) by 32.1% [1].

Enantioselective Pharmacokinetics Chiral Analysis Drug Metabolism

Long-Term Storage Stability

R-Acebutolol-d7 demonstrates documented long-term stability with a manufacturer-specified re-analysis threshold of three years under recommended storage conditions . This provides a defined shelf-life benchmark for procurement planning and inventory management. The compound is classified as NON-HAZARDOUS FOR TRANSPORT, reducing shipping complexity and associated regulatory compliance burden .

Stability Testing Storage Conditions Quality Control

R-Acebutolol-d7: Validated Application Scenarios


Enantioselective Bioequivalence and Pharmacokinetic Studies

R-Acebutolol-d7 is optimally deployed as an internal standard in LC-MS/MS assays for enantioselective quantification of R-acebutolol in human plasma and urine. This application is validated by established stereoselective differences in acebutolol disposition: R-acebutolol exhibits 21.8% higher oral clearance (106 ± 30 L/h) than S-acebutolol (87 ± 22 L/h), and R-diacetolol demonstrates 32.1% higher renal clearance than S-diacetolol [1]. Regulatory bioequivalence studies requiring accurate determination of individual enantiomer concentrations cannot rely on achiral or racemic internal standards without introducing systematic bias .

Therapeutic Drug Monitoring with Validated LLOQ

R-Acebutolol-d7 supports therapeutic drug monitoring (TDM) applications requiring low quantification limits, enabled by its 99% ²H isotopic enrichment and +7 Da mass shift [1]. The reduced unlabeled carryover and enhanced spectral separation compared to d5-labeled analogs (+5 Da) make R-Acebutolol-d7 particularly suitable for clinical assays quantifying acebutolol in pediatric, geriatric, or renally impaired populations where plasma concentrations may approach the lower limit of quantification .

Metabolite Identification and Quantitative Metabolic Profiling

R-Acebutolol-d7 is appropriate for studies tracking the stereoselective metabolism of acebutolol to its active chiral metabolite diacetolol. Human pharmacokinetic data confirm that R-acebutolol undergoes preferential first-pass metabolism to R-diacetolol, with the metabolite exhibiting stereoselective renal excretion (R-DC clearance 70 ± 34 mL/min vs. S-DC clearance 53 ± 29 mL/min) and differential half-life (R-DC t₁/₂ 6.4 ± 1.6 h vs. S-DC t₁/₂ 8.8 ± 2.4 h) [1]. The enantiomer-specific deuterated internal standard enables accurate correction for differential ionization efficiency and matrix effects in simultaneous quantification of parent drug and metabolite .

Longitudinal Cohort Studies Requiring Multi-Year Analytical Consistency

R-Acebutolol-d7 is well-suited for longitudinal pharmacokinetic studies spanning multiple years, leveraging its documented 3-year stability window before re-analysis is required [1]. This extended stability reduces the need for frequent re-certification and minimizes batch-to-batch variability that could confound long-term cohort analyses. The compound's NON-HAZARDOUS FOR TRANSPORT classification further facilitates international multi-center trial logistics [1].

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